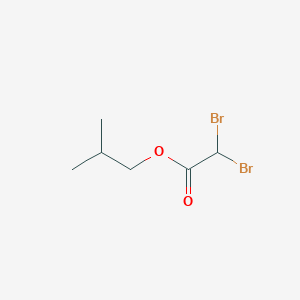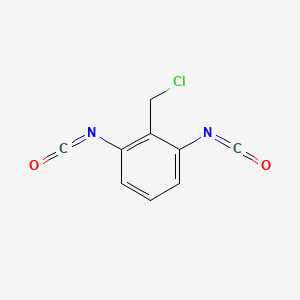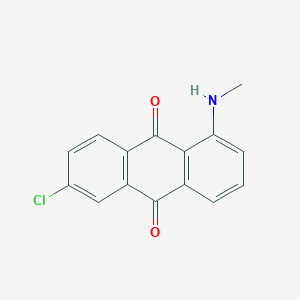
Acetic acid, dibromo, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dibromo, 2-methylpropyl ester is an organic compound with the molecular formula C₆H₁₀Br₂O₂ and a molecular weight of 273.950 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, dibromo, 2-methylpropyl ester typically involves the esterification reaction between acetic acid and 2-methylpropyl alcohol in the presence of a brominating agent. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:
CH3COOH+CH3CH2CH2OH+Br2→CH3COOCH2CH2CH2Br2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of brominating agents and acid catalysts ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dibromo, 2-methylpropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-methylpropyl alcohol.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: Acetic acid and 2-methylpropyl alcohol.
Reduction: 2-methylpropyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, dibromo, 2-methylpropyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, dibromo, 2-methylpropyl ester involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates. The bromine atoms can also participate in substitution reactions, where they are replaced by other nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid, dibromo, 2-methylpropyl ester is unique due to the presence of two bromine atoms, which makes it more reactive in substitution reactions compared to similar compounds with only one bromine atom. This increased reactivity allows for the formation of a wider range of derivatives and applications in various fields .
Properties
CAS No. |
59989-47-8 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2-methylpropyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-4(2)3-10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
FJDHOUKYKISYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)

